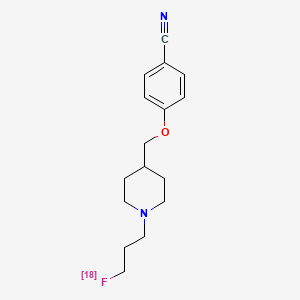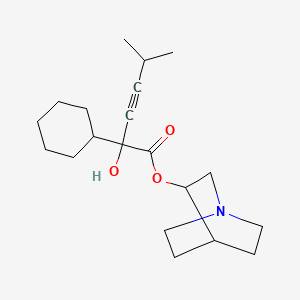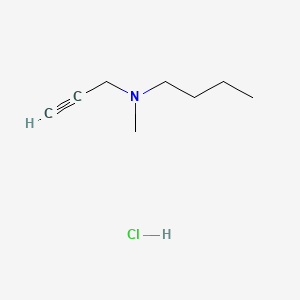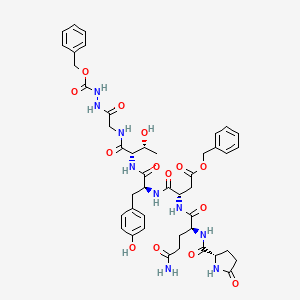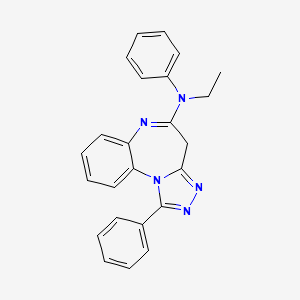
(R*,S*)-3,3'-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is a complex organic compound featuring a thiazolidinone ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) typically involves the reaction of 3-pyridinecarboxaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce thiazolidinone alcohols.
Scientific Research Applications
Chemistry
In chemistry, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further research in developing new antibiotics.
Medicine
In medicine, (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) is being investigated for its anti-inflammatory properties. It may interact with specific enzymes involved in the inflammatory response, providing a basis for new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or composites can lead to innovative applications in electronics and materials science.
Mechanism of Action
The mechanism of action of (R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) involves its interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may result from binding to bacterial enzymes, disrupting their function and leading to cell death. The anti-inflammatory effects could be due to inhibition of enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(2-pyridinyl)-4-thiazolidinone)
- 3,3’-(1,2-Ethanediyl)bis(2-(4-pyridinyl)-4-thiazolidinone)
Uniqueness
(R*,S*)-3,3’-(1,2-Ethanediyl)bis(2-(3-pyridinyl)-4-thiazolidinone) stands out due to its specific stereochemistry and the presence of both pyridine and thiazolidinone rings
Properties
CAS No. |
131420-44-5 |
|---|---|
Molecular Formula |
C18H18N4O2S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2R)-3-[2-[(2R)-4-oxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c23-15-11-25-17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-26-18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18-/m1/s1 |
InChI Key |
GKVUODRVRSGRAM-QZTJIDSGSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CN=CC=C2)CCN3[C@H](SCC3=O)C4=CN=CC=C4 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN=CC=C2)CCN3C(SCC3=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


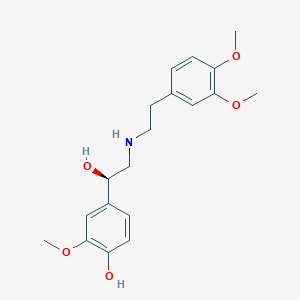
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
